4-fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate
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Overview
Description
4-Fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate typically involves multiple steps, starting with the preparation of the fluorophenyl intermediate. One common method includes:
Formation of the Fluorophenyl Intermediate:
Carbamate Formation: The fluorophenyl intermediate is then reacted with an isocyanate derivative to form the carbamate group. This reaction is typically carried out under mild conditions using a base such as triethylamine to facilitate the formation of the carbamate linkage.
Introduction of the Dipropan-2-ylamino Group: The final step involves the addition of the dipropan-2-ylamino group through a nucleophilic substitution reaction. This step may require the use of a catalyst to ensure the correct stereochemistry of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the carbamate moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl [(Z)-(diisopropylamino)(fluoro)methylene]carbamate: Similar structure but with different substituents.
4-Fluorophenyl [(Z)-(dimethylamino)(fluoro)methylidene]carbamate: Variation in the amino group.
4-Fluorophenyl [(Z)-(dipropan-2-ylamino)(chloro)methylidene]carbamate: Substitution of fluorine with chlorine.
Uniqueness
4-Fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C14H18F2N2O2 |
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Molecular Weight |
284.30 g/mol |
IUPAC Name |
(4-fluorophenyl) (NZ)-N-[[di(propan-2-yl)amino]-fluoromethylidene]carbamate |
InChI |
InChI=1S/C14H18F2N2O2/c1-9(2)18(10(3)4)13(16)17-14(19)20-12-7-5-11(15)6-8-12/h5-10H,1-4H3/b17-13+ |
InChI Key |
FHIYQJNUCJSAMM-GHRIWEEISA-N |
Isomeric SMILES |
CC(C)N(C(C)C)/C(=N/C(=O)OC1=CC=C(C=C1)F)/F |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC(=O)OC1=CC=C(C=C1)F)F |
Origin of Product |
United States |
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